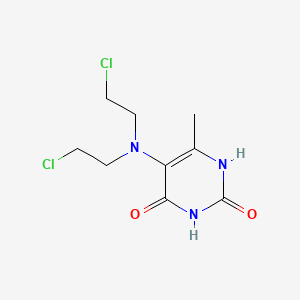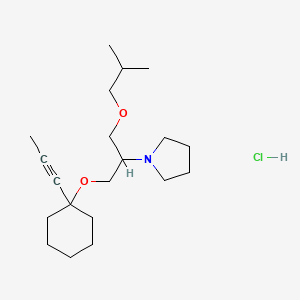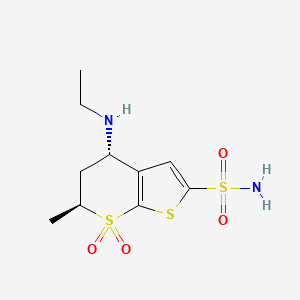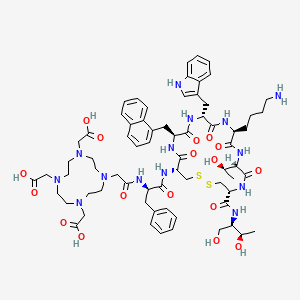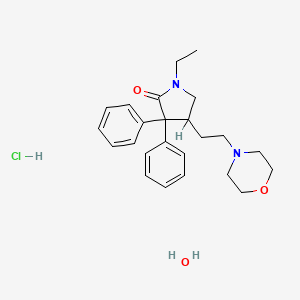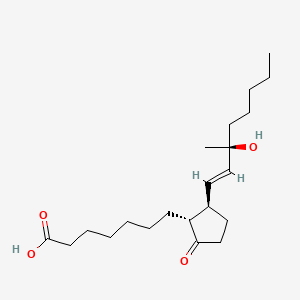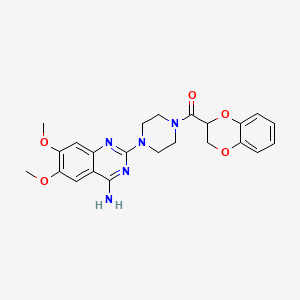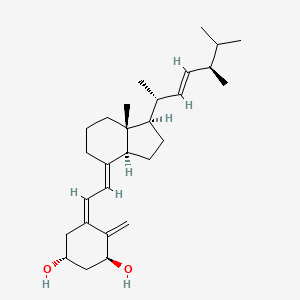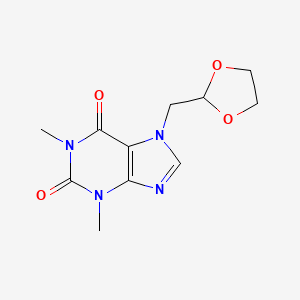
DS2
科学研究应用
作用机制
δ选择性化合物2通过与含有δ亚基的γ-氨基丁酸A型受体上的特定位点结合来发挥其作用。这种结合增强了受体对γ-氨基丁酸的反应,导致氯离子流入增加和神经元超极化。 这导致抑制性神经传递增强和神经元兴奋性降低 .
δ选择性化合物2的分子靶点包括γ-氨基丁酸A型受体的α4β3δ和α6β3δ亚型。 该化合物对这些亚型的选择性是由于其在受体跨膜结构域内的独特结合相互作用 .
准备方法
合成δ选择性化合物2涉及多个步骤。起始原料,4-氯苯甲酰氯,与2-噻吩胺反应生成4-氯-N-(2-噻吩基)苯甲酰胺。 然后在酸性条件下,该中间体与2-氨基吡啶环化,得到最终产物,4-氯-N-[2-(2-噻吩基)咪唑[1,2-a]吡啶-3-基]苯甲酰胺 .
化学反应分析
δ选择性化合物2经历各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(例如高锰酸钾或过氧化氢)氧化,从而形成氧化衍生物。
还原: 还原反应可以使用还原剂(例如氢化锂铝)进行,从而形成还原类似物。
这些反应中常用的试剂和条件包括二氯甲烷、乙醇等有机溶剂,反应温度范围从室温到回流条件。 这些反应形成的主要产物包括δ选择性化合物2的各种取代和氧化衍生物 .
相似化合物的比较
δ选择性化合物2以其对含有δ亚基的γ-氨基丁酸A型受体的选择性而独树一帜。类似的化合物包括:
依托咪酯: 一种全身麻醉剂,也调节γ-氨基丁酸A型受体,但缺乏对δ亚基的选择性。
地西泮: 一种苯二氮卓类药物,调节γ-氨基丁酸A型受体,但主要靶向含有γ2亚基的受体。
δ选择性化合物2独特的选择性特征使其成为研究含有δ亚基的γ-氨基丁酸A型受体在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMWHRDICVYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359666 | |
| Record name | DS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374084-31-8 | |
| Record name | DS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DS2?
A1: this compound selectively targets δ-subunit-containing GABAA receptors. [] These receptors play a crucial role in mediating tonic inhibition in the central nervous system. []
Q2: How does this compound interact with GABAA receptors?
A2: this compound acts as a positive allosteric modulator of GABAA receptors. [] Instead of binding directly to the δ-subunit, research indicates that this compound interacts with a conserved binding pocket in the transmembrane domain at the α4(+)β1(-) interface. [, ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A3: By enhancing the effects of GABA at these receptors, this compound can modulate neuronal excitability and potentially impact various physiological processes, including inflammation. [, ] One study found that this compound reduced infarct size and improved motor function in mice following a stroke, potentially by decreasing the levels of pro-inflammatory cytokines like TNF-α, IL-17, and IL-6. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not provide detailed spectroscopic data.
Q6: How does this compound perform under various conditions?
A6: Specific information regarding the performance of this compound under various environmental conditions, such as temperature, humidity, and light, is not available within the provided research papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily investigated for its pharmacological properties as a positive allosteric modulator of GABAA receptors. [, ] The provided research does not indicate any catalytic properties for this compound.
Q8: Have there been any computational studies on this compound?
A8: Yes, computational modeling, including docking studies, was employed to investigate the potential binding sites of this compound and its analogs at the α4β1δ GABAA receptors. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


